5-(3-Chloro-phenyl)-3-methyl-isoxazole-4-carboxylic acid methyl ester

Descripción

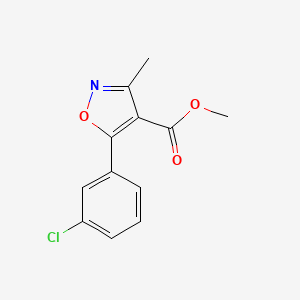

Chemical Structure:

This compound (CAS 89204-92-2) is an isoxazole derivative with a 3-chlorophenyl group at position 5, a methyl group at position 3, and a carboxylic acid methyl ester at position 4. Its IUPAC name is methyl 5-(3-chlorophenyl)-3-methyl-1,2-oxazole-4-carboxylate .

For example, (Z)-3-iodopropenoic acid methyl ester reacts with acetohydroximinoyl chloride in the presence of triethylamine to yield isoxazole esters . Adapting this method, substitution with a 3-chlorophenyl boronate ester via Suzuki-Miyaura coupling (as seen in ) could generate the target compound .

Applications:

Isoxazole derivatives are widely used in medicinal chemistry. The ester group enhances bioavailability, while the chloro substituent may influence receptor binding (e.g., glutamate or GPCRs) .

Propiedades

IUPAC Name |

methyl 5-(3-chlorophenyl)-3-methyl-1,2-oxazole-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10ClNO3/c1-7-10(12(15)16-2)11(17-14-7)8-4-3-5-9(13)6-8/h3-6H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UEJYPOXUSXCAOD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NOC(=C1C(=O)OC)C2=CC(=CC=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10ClNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

251.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Actividad Biológica

5-(3-Chloro-phenyl)-3-methyl-isoxazole-4-carboxylic acid methyl ester (CAS Number: 1208081-71-3) is a compound of significant interest due to its potential biological activities, particularly in pharmacology. This article reviews the biological activity of this compound, including its synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Synthesis

The chemical structure of this compound features an isoxazole ring, which is a five-membered heterocyclic compound containing nitrogen. The presence of the chloro group and the methyl substituent on the isoxazole ring contributes to its biological properties.

Synthesis typically involves the reaction of appropriate starting materials under controlled conditions to yield the desired ester. The detailed synthetic route may include steps such as esterification and cyclization, often utilizing reagents like methanol and acid catalysts.

Anticancer Properties

Recent studies have highlighted the anticancer potential of various isoxazole derivatives. While specific data on this compound is limited, similar compounds have demonstrated significant cytotoxic effects against various cancer cell lines.

| Compound | Cell Line | IC50 (µM) | Reference |

|---|---|---|---|

| This compound | MCF-7 (Breast Cancer) | TBD | |

| Isoxazole Derivative A | U-937 (Leukemia) | 0.48 | |

| Isoxazole Derivative B | HCT-116 (Colon Cancer) | 0.76 |

Mechanism of Action : Isoxazole compounds often induce apoptosis in cancer cells through various pathways, including the activation of caspases and modulation of p53 expression. These pathways are critical for programmed cell death and are often disrupted in cancerous cells.

Anti-inflammatory Activity

Compounds structurally related to this compound have shown anti-inflammatory properties. For instance, certain derivatives have been reported to inhibit pro-inflammatory cytokines and enzymes such as COX-2, which play a crucial role in inflammation.

Case Studies

- Cytotoxicity Study : A study investigated a series of isoxazole derivatives for their cytotoxic effects on human cancer cell lines. The results indicated that compounds with electron-withdrawing groups exhibited enhanced activity compared to their counterparts with electron-donating groups. This suggests that the substitution pattern on the aromatic ring significantly influences biological activity.

- In Vivo Studies : In animal models, related isoxazole compounds have demonstrated efficacy in reducing tumor size and improving survival rates when administered at specific dosages. These findings support further investigation into the therapeutic potential of this compound.

Aplicaciones Científicas De Investigación

Medicinal Chemistry

Antimicrobial Activity

Research indicates that isoxazole derivatives exhibit significant antimicrobial properties. A study demonstrated that compounds similar to 5-(3-Chloro-phenyl)-3-methyl-isoxazole-4-carboxylic acid methyl ester showed effectiveness against various bacterial strains, including resistant strains of Staphylococcus aureus. This suggests potential therapeutic applications in treating infections where conventional antibiotics fail .

Anti-inflammatory Properties

Another area of interest is the anti-inflammatory effects of isoxazole derivatives. In vitro studies have shown that these compounds can inhibit pro-inflammatory cytokines, making them candidates for developing new anti-inflammatory drugs. The structure of this compound contributes to its ability to modulate inflammatory pathways, which could be beneficial in conditions such as arthritis and other inflammatory diseases .

Agrochemicals

Pesticide Development

The compound's structural features allow it to interact with biological systems effectively, making it a candidate for developing new pesticides. Research has indicated that isoxazole derivatives can act as effective herbicides and insecticides. The chlorophenyl group enhances the lipophilicity of the molecule, improving its ability to penetrate plant tissues and target pests more effectively .

Material Science

Polymer Chemistry

In material science, this compound can be utilized as a building block for synthesizing advanced polymers. Its unique chemical structure allows it to be incorporated into polymer matrices, potentially enhancing the thermal stability and mechanical properties of the resulting materials. Research into polymer composites incorporating isoxazole units has shown improved performance metrics in various applications, including coatings and adhesives .

Case Studies

Comparación Con Compuestos Similares

Substituent Effects on the Isoxazole Core

Key Observations :

- Halogen Position: The 3-chloro substituent (meta) on the phenyl ring in the target compound may confer different electronic effects compared to para-substituted analogs (e.g., 4-bromo in CAS 91182-60-4).

- Ester vs. Carboxylic Acid : The methyl ester in the target compound improves lipophilicity compared to the carboxylic acid analog (CAS 91182-60-4), enhancing membrane permeability .

- Steric Effects : Cyclopropyl or 2,6-dichlorophenyl groups () increase steric hindrance, which may limit off-target interactions .

Physicochemical Properties

Melting Points :

Solubility :

- Ester derivatives (e.g., target compound) are more soluble in organic solvents (e.g., EtOAc, DCM) than carboxylic acids .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 5-(3-Chloro-phenyl)-3-methyl-isoxazole-4-carboxylic acid methyl ester?

- Methodology : A common approach involves condensation reactions. For example, analogous isoxazole derivatives are synthesized by reacting substituted aldehydes (e.g., 3-chlorobenzaldehyde derivatives) with β-keto esters (e.g., methyl acetoacetate) in the presence of a catalyst (e.g., anhydrous ZnCl₂) at elevated temperatures (60–80°C). The reaction proceeds via cyclization to form the isoxazole core, followed by esterification .

- Example Protocol :

| Step | Reagents/Conditions | Purpose |

|---|---|---|

| 1 | 3-Chlorobenzaldehyde oxime + methyl acetoacetate | Core cyclization |

| 2 | ZnCl₂ (catalytic), solvent-free, 60°C, 1 hr | Catalyze isoxazole formation |

| 3 | Acid hydrolysis (5% NaOH, then 2N HCl) | Ester group retention |

| 4 | Recrystallization (ethanol) | Purification |

Q. What spectroscopic and analytical techniques are recommended for characterizing this compound?

- Key Methods :

- IR Spectroscopy : Confirm functional groups (e.g., ester C=O stretch at ~1740 cm⁻¹, isoxazole ring vibrations at ~1600 cm⁻¹) .

- ¹H/¹³C NMR : Assign protons and carbons (e.g., methyl ester protons at δ ~3.8 ppm, aromatic protons in the 7.0–7.5 ppm range) .

- Mass Spectrometry (MS) : Verify molecular ion peaks and fragmentation patterns (e.g., [M+H]⁺ for C₁₂H₁₁ClNO₃ at m/z 252.6) .

- Purity Assessment : Elemental analysis (C, H, N, Cl) to confirm stoichiometry .

Advanced Research Questions

Q. How can structural conformation and intermolecular interactions be analyzed for this compound?

- X-ray Crystallography : Single-crystal X-ray diffraction reveals torsional angles (e.g., syn-clinal conformation between isoxazole and phenyl rings, C1–C6–C7–N8 torsion angle = -54.4°) and non-covalent interactions (e.g., O–H···O hydrogen bonds forming dimers, π–π stacking with a slippage of 1.284 Å) .

- Computational Analysis : Density Functional Theory (DFT) calculations predict bond lengths, angles, and electrostatic potential surfaces to validate experimental data .

Q. What strategies are used to evaluate its potential pharmacological activities?

- Biological Assays :

- Analgesic/Anti-inflammatory Testing : Tailored protocols from related isoxazole esters include carrageenan-induced paw edema (anti-inflammatory) and acetic acid writhing tests (analgesic) in rodent models .

- Dose-Response Studies : Compare ED₅₀ values with reference drugs (e.g., indomethacin) to assess potency .

- Safety Profiling : Evaluate ulcerogenic activity in gastric mucosa assays to identify toxicity thresholds .

Q. How can contradictions in reported biological activities of structurally similar compounds be resolved?

- Systematic Approaches :

- Structural-Activity Relationship (SAR) Studies : Modify substituents (e.g., chloro vs. methoxy groups) to isolate key pharmacophores .

- Replication Under Controlled Conditions : Standardize assay protocols (e.g., cell lines, animal strains) to minimize variability .

- Meta-Analysis : Cross-reference crystallographic data (e.g., hydrogen-bonding patterns) with bioactivity to identify conformation-dependent effects .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.